2-Methylpropyl oct-7-enoate
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Overview
Description
2-Methylpropyl oct-7-enoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from the reaction between 2-methylpropanol and oct-7-enoic acid. This compound is known for its pleasant fruity odor, making it a valuable ingredient in the flavor and fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methylpropyl oct-7-enoate can be synthesized through esterification, where 2-methylpropanol reacts with oct-7-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product. The reaction can be represented as follows:
2-Methylpropanol+Oct-7-enoic acidH2SO42-Methylpropyl oct-7-enoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound involves continuous esterification processes. The reactants are fed into a reactor where they are mixed with the acid catalyst. The reaction mixture is then heated to the desired temperature, and the ester product is continuously removed to drive the reaction to completion. The product is then purified through distillation to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl oct-7-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can convert the ester to the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Oct-7-enoic acid and 2-methylpropanol.
Reduction: 2-Methylpropanol and oct-7-enol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Methylpropyl oct-7-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.
Industry: Widely used in the flavor and fragrance industry to impart fruity notes to products.
Mechanism of Action
The mechanism of action of 2-methylpropyl oct-7-enoate involves its interaction with biological membranes and enzymes. The ester linkage can be hydrolyzed by esterases, releasing the corresponding alcohol and acid. These products can then participate in various metabolic pathways. The compound’s fruity odor is due to its ability to interact with olfactory receptors, triggering a sensory response.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl acetate: Another ester with a fruity odor, but with a shorter carbon chain.
Octyl acetate: Similar in structure but with a different alcohol component.
Ethyl oct-7-enoate: Similar ester but with ethyl alcohol instead of 2-methylpropanol.
Uniqueness
2-Methylpropyl oct-7-enoate is unique due to its specific combination of 2-methylpropanol and oct-7-enoic acid, which imparts distinct chemical and sensory properties
Properties
CAS No. |
106917-25-3 |
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Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-methylpropyl oct-7-enoate |
InChI |
InChI=1S/C12H22O2/c1-4-5-6-7-8-9-12(13)14-10-11(2)3/h4,11H,1,5-10H2,2-3H3 |
InChI Key |
VXCSHKJRSMDDCU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)CCCCCC=C |
Origin of Product |
United States |
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